N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-13(2)15-11-17(16(23-4)10-14(15)3)24(21,22)19-6-5-8-20-9-7-18-12-20/h7,9-13,19H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNIOGQJFGUNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting imidazole with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions to form N-(3-imidazol-1-yl-propyl)amine.
Sulfonamide Formation: The next step involves the sulfonation of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with the previously synthesized N-(3-imidazol-1-yl-propyl)amine. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl sulfonamides.
Scientific Research Applications
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial or antifungal agent due to the presence of the imidazole ring, which is known for its biological activity.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and binding mechanisms due to its complex structure.
Mechanism of Action
The mechanism by which N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity. The sulfonamide group can participate in various biochemical pathways, potentially inhibiting enzyme activity or altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with several analogs, particularly acetamide derivatives from (Table 1). Key comparisons include:
- Core Structure : The benzenesulfonamide core distinguishes it from acetamide-based analogs (e.g., compounds 37–41 in ), which feature purine-linked phenylacetamide backbones . Sulfonamides generally exhibit higher acidity (pKa ~10) compared to acetamides (pKa ~15–20), influencing solubility and binding interactions.
- Aromatic Substituents : The isopropyl, methoxy, and methyl groups on the benzene ring contrast with cyclohexylmethoxy and purine moieties in compounds. Bulky substituents like isopropyl may enhance lipophilicity, whereas methoxy groups can improve metabolic stability .
Physicochemical Properties
Hypothetical data for the target compound can be inferred from structurally related molecules:
Spectroscopic and Computational Characterization
- Spectroscopy : IR and NMR data from suggest that the imidazole N-H and sulfonamide S=O stretches (~3400 cm⁻¹ and ~1150 cm⁻¹, respectively) would dominate the target’s IR profile. In ¹H NMR, the isopropyl doublet (δ 1.2–1.4 ppm) and methoxy singlet (δ 3.8–4.0 ppm) would be distinctive .
Bioactivity Considerations
While biological data for the target compound is absent, acetamide analogs in demonstrate purine-related activities (e.g., kinase inhibition). The sulfonamide group in the target may confer carbonic anhydrase or protease inhibitory effects, as seen in other sulfonamide drugs. The imidazole moiety could enhance antibacterial or antifungal potency via metal chelation .
Biological Activity
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide, often referred to as PMSF, is a compound that has garnered attention for its potential biological activities, particularly as a serine protease inhibitor. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The chemical structure of this compound is characterized by the following components:
- Imidazole ring : A five-membered ring containing nitrogen, contributing to its biological activity.
- Benzenesulfonamide group : Known for its role in enzyme inhibition.
- Propyl chain : Enhances lipophilicity and potentially affects pharmacokinetics.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 345.44 g/mol.
This compound primarily functions as a serine protease inhibitor , which involves:
- Binding to the active site of serine proteases, preventing substrate access.
- Interacting with metal ions through the imidazole ring, which can modulate enzyme activity or receptor function.
- Inhibiting specific biological pathways , leading to potential therapeutic effects in various disease models.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. For example, it has been evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that derivatives of imidazole compounds can inhibit MRSA growth effectively, suggesting a potential application in treating resistant infections .
Anticancer Activity
This compound has also been explored for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 and A549. The mechanism may involve disruption of microtubule dynamics or inhibition of topoisomerase enzymes .
Enzyme Inhibition
The compound's role as a serine protease inhibitor highlights its potential in therapeutic applications where modulation of proteolytic activity is beneficial. For instance, it has been studied for use in conditions where excessive protease activity contributes to disease pathology, such as inflammation and cancer.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Activity Level | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | MIC ≤ 0.25 µg/mL | |
| Anticancer | MCF7 | IC50 = 7.01 µM | |
| Enzyme Inhibition | Serine Proteases | Competitive Inhibition |
Case Study: Anticancer Evaluation
A study conducted by Nitulescu et al. evaluated various substituted pyrazole derivatives, including those similar to this compound, revealing significant cytotoxic effects against several cancer cell lines. The findings indicated that structural modifications could enhance potency and selectivity against specific cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
